oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate
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Overview
Description
Oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is a complex organic compound that features a unique combination of oxane, thiazepane, and carboxylate groups
Mechanism of Action
Target of Action
Similar compounds have been known to target a disintegrin and metalloproteinase with thrombospondin motifs .
Mode of Action
It is known that similar compounds inhibit the ileal sodium/bile acid cotransporter . This inhibition reduces the reabsorption of bile acids, leading to an increase in bile acid synthesis from cholesterol.
Biochemical Pathways
The compound oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate affects the bile acid synthesis pathway. By inhibiting the ileal sodium/bile acid cotransporter, it prevents the reabsorption of bile acids, forcing the body to synthesize more bile acids from cholesterol . This can lead to a decrease in cholesterol levels.
Pharmacokinetics
Similar compounds have a moderate duration of action and are given once daily
Result of Action
Similar compounds have been indicated for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the oxane and carboxylate groups. Common reagents used in these reactions include sulfur-containing compounds, phenyl groups, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The phenyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Scientific Research Applications
Oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate include:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive effects.
Indole derivatives: These compounds exhibit a wide range of biological activities, such as antiviral and anticancer properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
oxan-4-yl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c19-17(23-15-7-11-22-12-8-15)18-9-6-16(24(20,21)13-10-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCALERUDQIZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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